1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid
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Overview
Description
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid is a chemical compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a fluoropyridyl group
Preparation Methods
The synthesis of 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the Fluoropyridyl Group: The fluoropyridyl group can be introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Boronic Acid Functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazole ring or the fluoropyridyl group.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The fluoropyridyl group can enhance the compound’s binding affinity and specificity for certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-boronic acid can be compared with other similar compounds, such as:
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-3-boronic acid: Similar structure but with the boronic acid group at a different position, which can affect its reactivity and binding properties.
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different chemical and biological properties.
1-(5-Fluoro-2-pyridyl)-1H-pyrazole-4-sulfonic acid: Features a sulfonic acid group, which can significantly alter its solubility and reactivity compared to the boronic acid derivative.
The uniqueness of this compound lies in its combination of a boronic acid group with a fluoropyridyl-substituted pyrazole ring, providing a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
[1-(5-fluoropyridin-2-yl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-1-2-8(11-4-7)13-5-6(3-12-13)9(14)15/h1-5,14-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBUDVKZQBVEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=NC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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